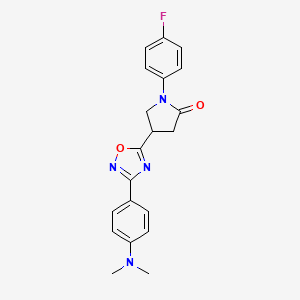
4-(3-(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their complex synthesis and potential for various applications due to their unique molecular structure. While specific studies directly addressing this compound were not identified, insights can be drawn from related research on oxadiazole and pyrrolidinone derivatives. These compounds have garnered interest for their structural diversity and potential biological activities, including anticancer properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. A study by Vinayak et al. (2017) on related oxadiazole derivatives outlines a synthesis strategy that might be applicable, involving microwave irradiation and treatment with various amines to yield novel compounds with potential anticancer activity (Vinayak, Sudha, & Lalita, 2017).
Molecular Structure Analysis
Structural analysis of similar compounds reveals intricate details about molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications. Research on polymorphic structures of oxadiazole derivatives by Shishkina et al. (2019) demonstrates the significance of molecular structure in determining the physical and chemical behavior of these compounds (Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019).
Chemical Reactions and Properties
Oxadiazole derivatives are known to undergo various chemical reactions, contributing to their versatile application potential. The formation of charge-transfer complexes and the ability to participate in hydrogen bonding and pi-pi interactions are notable chemical properties that influence their reactivity and functionalization possibilities. The study by Hosomi, Ohba, & Ito (2000) on the formation of charge-transfer complexes with oxadiazole derivatives highlights these aspects (Hosomi, Ohba, & Ito, 2000).
科学的研究の応用
Synthesis and Material Applications
Synthesis of Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : New fluorinated poly(1,3,4-oxadiazole-ether-imide)s were synthesized, demonstrating solubility in various organic solvents and showcasing high thermal stability with decomposition temperatures above 410 °C. These polymers, forming smooth and pinhole-free coatings, displayed blue fluorescence, indicating potential applications in materials science, particularly in coatings and films where thermal stability and specific optical properties are required (Hamciuc, Hamciuc, & Brumǎ, 2005).
Development of Poly(1,3,4-oxadiazole-imide)s with Dimethylsilane Groups : The study explored new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, like their counterparts, were soluble in various organic solvents and exhibited high thermal stability, with glass transition temperatures ranging from 202 to 282 °C. Their solutions exhibited fluorescence, suggesting potential applications in areas requiring fluorescent materials with high thermal stability (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Biological Activity and Medicinal Applications
Antimicrobial and Cytotoxicity Evaluation of Pyrazole Encompassing Pyridyl 1,3,4-oxadiazole Motifs : A series of novel fluorinated pyrazole compounds with 1,3,4-oxadiazole motifs were synthesized and tested for their in vitro antimicrobial activity and cytotoxicity. Compounds showed potent antibacterial and antifungal activity, indicating the potential for these structures in developing new antimicrobial agents (Desai et al., 2016).
Synthesis of 1,3,4-oxadiazolyl Tetrahydropyridines as Anticancer Agents : The study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, evaluating their anticancer activities. The novel compounds exhibited moderate cytotoxicity against MCF-7 breast cancer cell lines, indicating the potential use of these compounds in cancer treatment (Redda & Gangapuram, 2007).
特性
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-24(2)16-7-3-13(4-8-16)19-22-20(27-23-19)14-11-18(26)25(12-14)17-9-5-15(21)6-10-17/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZFRXVFBVGJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)
![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)
![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2497918.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)




![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)